molecular formula C16H25F3O3Si B11826555 (R)-2-((tert-butyldimethylsilyl)oxy)-3-(3-(trifluoromethyl)phenoxy)propan-1-ol

(R)-2-((tert-butyldimethylsilyl)oxy)-3-(3-(trifluoromethyl)phenoxy)propan-1-ol

Cat. No.: B11826555
M. Wt: 350.45 g/mol
InChI Key: NDRBIWGMSKJOIK-CQSZACIVSA-N
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Description

®-2-((tert-butyldimethylsilyl)oxy)-3-(3-(trifluoromethyl)phenoxy)propan-1-ol is a complex organic compound that features a combination of silyl ether and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-butyldimethylsilyl)oxy)-3-(3-(trifluoromethyl)phenoxy)propan-1-ol typically involves multiple steps:

    Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Formation of Phenoxy Group: The protected intermediate is then reacted with 3-(trifluoromethyl)phenol under basic conditions to form the phenoxy group.

    Final Deprotection: The final step involves deprotecting the silyl ether group to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the phenoxy group to a phenol or other derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Phenols or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-((tert-butyldimethylsilyl)oxy)-3-(3-(trifluoromethyl)phenoxy)propan-1-ol would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The silyl ether and phenoxy groups could play roles in binding interactions and stability.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((tert-butyldimethylsilyl)oxy)-3-(phenoxy)propan-1-ol: Similar structure but lacks the trifluoromethyl group.

    ®-2-((tert-butyldimethylsilyl)oxy)-3-(3-methylphenoxy)propan-1-ol: Similar structure with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in ®-2-((tert-butyldimethylsilyl)oxy)-3-(3-(trifluoromethyl)phenoxy)propan-1-ol imparts unique electronic and steric properties, potentially enhancing its reactivity and stability compared to similar compounds.

Properties

Molecular Formula

C16H25F3O3Si

Molecular Weight

350.45 g/mol

IUPAC Name

(2R)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol

InChI

InChI=1S/C16H25F3O3Si/c1-15(2,3)23(4,5)22-14(10-20)11-21-13-8-6-7-12(9-13)16(17,18)19/h6-9,14,20H,10-11H2,1-5H3/t14-/m1/s1

InChI Key

NDRBIWGMSKJOIK-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H](CO)COC1=CC=CC(=C1)C(F)(F)F

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CO)COC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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